2-Hydroxy-3-iodo-1,4-naphthoquinone
Overview
Description
2-Hydroxy-3-iodonaphthalene-1,4-dione is an organic compound with the molecular formula C10H5IO3 It is a derivative of naphthoquinone, characterized by the presence of a hydroxyl group at the second position and an iodine atom at the third position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-iodonaphthalene-1,4-dione typically involves the iodination of 2-hydroxy-1,4-naphthoquinone. One common method includes the reaction of 2-hydroxy-1,4-naphthoquinone with iodine in the presence of an oxidizing agent such as potassium iodate. The reaction is usually carried out in an acidic medium, often using acetic acid as the solvent. The reaction conditions are carefully controlled to ensure the selective iodination at the third position.
Industrial Production Methods
While specific industrial production methods for 2-Hydroxy-3-iodonaphthalene-1,4-dione are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-iodonaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of various substituted naphthoquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other quinone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-3-iodonaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-iodonaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the iodine atom in the molecule can participate in halogen bonding, influencing its interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,4-naphthoquinone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Hydroxy-3-methylnaphthalene-1,4-dione:
2-Hydroxy-3-chloronaphthalene-1,4-dione: Contains a chlorine atom instead of iodine, which affects its reactivity and applications.
Uniqueness
2-Hydroxy-3-iodonaphthalene-1,4-dione is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential biological activities. The iodine atom also contributes to the compound’s ability to form halogen bonds, influencing its interactions with biological targets and making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
4-hydroxy-3-iodonaphthalene-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5IO3/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAAEHKHRCUSIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)I)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5IO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286464 | |
Record name | 4-Hydroxy-3-iodo-1,2-naphthalenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701286464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.05 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
572874-62-5 | |
Record name | 4-Hydroxy-3-iodo-1,2-naphthalenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=572874-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-iodo-1,2-naphthalenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701286464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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